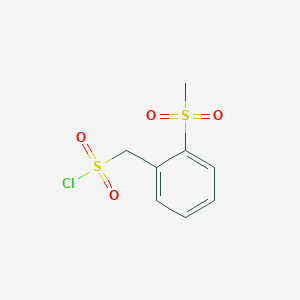

tert-butyl 4-(Trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of flow microreactor systems . These systems have been used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve radical trifluoromethylation . This process involves the trifluoromethylation of carbon-centered radical intermediates . Another reaction involves the chlorination of tert-butyl esters with PCl3, generating acid chlorides .Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is identified as a crucial intermediate for the synthesis of small molecule anticancer drugs. A study presented a high-yield synthetic method for this compound, highlighting its potential in developing treatments for diseases with dysfunctional PI3K/AKT/mTOR signaling pathways, a common issue in cancerous cells (Zhang et al., 2018).

Catalytic Applications in Organic Synthesis

A novel tert-butylating reagent, TriAT-tBu, has been developed for the tert-butylation of alcohols and carboxylic acids. This reagent provides a method to introduce tert-butyl ethers and esters under mild conditions, expanding the toolkit for modifying organic molecules for various applications, including pharmaceutical synthesis (Yamada et al., 2016).

Structural and Mechanistic Studies

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have provided insights into the molecular packing and hydrogen bonding patterns of this class of compounds. Such studies are essential for understanding the physical properties and reactivity of organic compounds, with implications for drug design and material science (Didierjean et al., 2004).

Reactivity and Transformation Studies

Research on the reactivity of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with various reagents has led to the development of novel synthetic routes and compounds. For instance, its reaction with maleic anhydride and subsequent transformations showcase the versatility of this compound in synthesizing complex molecules for potential therapeutic applications (Moskalenko & Boev, 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

tert-butyl 4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14/h4H,5-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGCURJSUUAGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B2820666.png)

![(E)-4-(Dimethylamino)-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2820670.png)

![6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820674.png)

![8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2820680.png)

![3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2820681.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2820683.png)

![N-(4-fluorobenzyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2820684.png)

![6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2820686.png)